2-Hydroxy-5-iodo-benzonitrile
Overview
Description
2-Hydroxy-5-iodo-benzonitrile is a chemical compound with the molecular formula C7H4INO and a molecular weight of 245.02 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 2-Hydroxy-5-iodo-benzonitrile involves the laccase-catalyzed iodination of p-hydroxyarylcarbonyl and p-hydroxyarylcarboxylic acid derivatives using KI as an iodine source and aerial oxygen as the oxidant . This process delivers the corresponding iodophenols in a highly efficient and sustainable manner with yields up to 93% on a preparative scale under mild reaction conditions .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-5-iodo-benzonitrile can be represented by the SMILES notation:C1=CC(=C(C=C1I)C#N)O
. Physical And Chemical Properties Analysis
2-Hydroxy-5-iodo-benzonitrile has a density of 2.1±0.1 g/cm^3, a boiling point of 321.1±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 58.5±3.0 kJ/mol and a flash point of 148.0±26.5 °C . The compound has an index of refraction of 1.711 and a molar refractivity of 45.8±0.4 cm^3 .Scientific Research Applications
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Proteomics Research
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Chemical Research
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Reaction Thermochemistry
Safety And Hazards
In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water . Vomiting should not be induced and nothing should be given by mouth to an unconscious person . A doctor or Poison Control Center should be called immediately .
Future Directions
properties
IUPAC Name |
2-hydroxy-5-iodobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXJFPSARBURQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427475 | |
Record name | 2-Hydroxy-5-iodo-benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-iodo-benzonitrile | |
CAS RN |
685103-95-1 | |
Record name | 2-Hydroxy-5-iodo-benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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